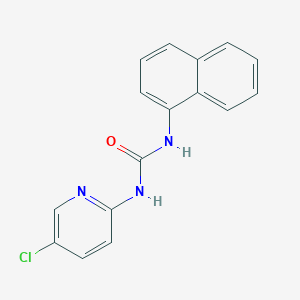
N-(5-chloro-2-pyridinyl)-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-N'-1-naphthylurea (known as CPPU) is a plant growth regulator that has been widely used in the agricultural industry. The compound was first synthesized in the 1980s and has since been used to promote fruit growth and increase crop yield in various plants. CPPU has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth.
作用機序
The mechanism of action of CPPU is not fully understood, but it is believed to work by activating the plant hormone auxin. This leads to increased cell division and growth, resulting in larger fruits and higher yields. In cancer cells, CPPU has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPPU has been shown to have a number of biochemical and physiological effects. In plants, the compound promotes cell division and growth, leading to larger fruits and higher yields. In cancer cells, CPPU inhibits cell growth and induces apoptosis. CPPU has also been shown to have antioxidant properties, which may contribute to its potential use in cancer treatment.
実験室実験の利点と制限
CPPU has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under a wide range of conditions. CPPU is also highly effective at promoting fruit growth and yield in plants, making it a useful tool for studying plant physiology. However, CPPU can be expensive to produce, and its effects on non-target organisms are not well understood.
将来の方向性
There are several future directions for research on CPPU. One area of interest is the development of new plant growth regulators based on CPPU. Researchers are also exploring the potential use of CPPU in cancer treatment, including the development of new cancer therapies based on the compound. Additionally, studies are needed to better understand the potential environmental impacts of CPPU use in agriculture.
合成法
The synthesis of CPPU involves several steps, including the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. The resulting compound is then reacted with 5-chloro-2-pyridinylamine to form CPPU. The synthesis of CPPU is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
CPPU has been widely studied for its potential use as a plant growth regulator. The compound has been shown to increase fruit size and yield in various plants, including grapes, kiwifruit, and tomatoes. CPPU has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth. Researchers have found that CPPU can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for future cancer therapies.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-9-15(18-10-12)20-16(21)19-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUPQONMQSXWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)

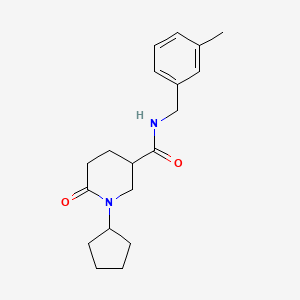
![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
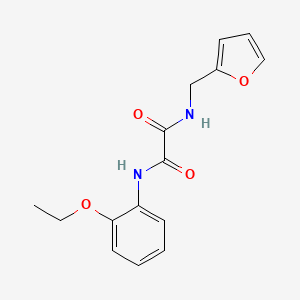
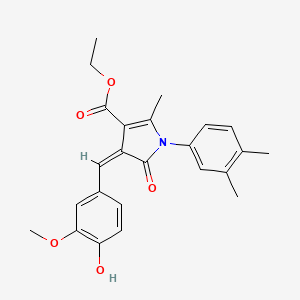
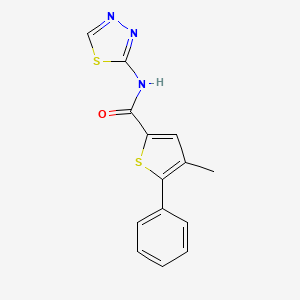
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
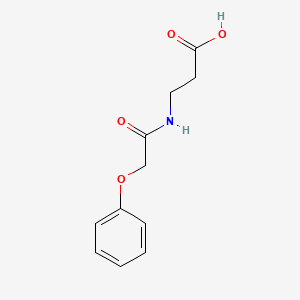
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)

![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)